molecular formula C9H7BrFNO B6165998 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1352396-58-7

5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B6165998
CAS No.: 1352396-58-7
M. Wt: 244.06 g/mol
InChI Key: QKKMEDAVTVBEJM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the molecule enhances its reactivity and potential for diverse chemical transformations .

Properties

CAS No.

1352396-58-7

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

5-bromo-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7BrFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)

InChI Key

QKKMEDAVTVBEJM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)F)Br

Purity

0

Origin of Product

United States

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